molecular formula C24H14 B1207553 Naphtho(2,1-a)fluoranthene CAS No. 203-20-3

Naphtho(2,1-a)fluoranthene

Cat. No.: B1207553
CAS No.: 203-20-3
M. Wt: 302.4 g/mol
InChI Key: ZUAGUFSITPHNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho(2,1-a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) available for research and development purposes. This compound is supplied with the CAS number 203-20-3 . PAHs are a class of stable organic molecules composed of multiple fused aromatic rings, and they are primarily studied in material science for their electronic properties and in environmental science due to their formation in combustion processes . As a specialist PAH, this compound is of significant interest in the field of organic electronics, where it may be investigated for potential applications in semiconductors, organic light-emitting diodes (OLEDs), or as a building block for more complex molecular architectures. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers can inquire for more detailed specifications, availability, and pricing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

203-20-3

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[11.10.1.02,11.05,10.017,24.018,23]tetracosa-1(24),2(11),3,5,7,9,12,14,16,18,20,22-dodecaene

InChI

InChI=1S/C24H14/c1-2-8-17-15(6-1)12-13-21-22(17)14-16-7-5-11-19-18-9-3-4-10-20(18)24(21)23(16)19/h1-14H

InChI Key

ZUAGUFSITPHNKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C6=CC=CC=C65

Other CAS No.

203-20-3

solubility

3.31e-09 M

Synonyms

naphtho(2,1-a)fluoranthene

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Naphtho(2,1-a)fluoranthene Core Construction

The assembly of the this compound core is a complex challenge that has been addressed through a variety of modern synthetic reactions. These methods often focus on the efficient formation of the key carbon-carbon bonds that define the polycyclic system.

Palladium catalysis has emerged as a powerful tool for the synthesis of fluoranthenes and their derivatives through C-H bond activation and cross-coupling reactions. One effective strategy involves a palladium-catalyzed intramolecular arene-triflate coupling. This method has been successfully applied to the synthesis of fluoranthenes and benzofluoranthenes, demonstrating its utility in forming the crucial aryl-aryl bond. nih.govacs.org

Another prominent approach is the sequential Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. This cascade reaction allows for the efficient construction of the fluoranthene (B47539) core from readily available starting materials like 1,8-dihalonaphthalenes and arylboronic acids or esters. nih.gov This methodology has proven effective for creating a variety of substituted fluoranthenes. nih.gov

Furthermore, palladium-catalyzed annulative π-extension reactions of bromoaromatics provide a direct route to structurally diverse polycyclic aromatic hydrocarbons, including those with a fluoranthene core. uniroma1.it These reactions often proceed through a cascade of C-H bond activation, migratory insertion, and reductive elimination steps. uniroma1.it

A summary of representative palladium-catalyzed reactions for fluoranthene synthesis is presented below:

Reaction TypeStarting MaterialsCatalyst/ReagentsProduct TypeRef.
Intramolecular Arene-Triflate CouplingAryl triflatesBis(triphenylphosphine)palladium(II) chlorideFluoranthenes, Benzofluoranthenes nih.govacs.org
Suzuki-Miyaura/C-H Arylation Cascade1,8-Diiodonaphthalene, Arylboronic acidsPalladium catalystSubstituted Fluoranthenes nih.gov
Annulative π-ExtensionBromoaromaticsPalladium/NorbornenePolycyclic Aromatic Hydrocarbons uniroma1.it

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful strategy for constructing the fluoranthene skeleton. Both intermolecular and intramolecular variants have been successfully employed. Traditional methods often utilize the intermolecular [4+2] cycloaddition of naphthalene-fused cyclopentadienone derivatives. uniroma1.it

Intramolecular Diels-Alder reactions provide an alternative and efficient pathway. One such approach involves the dehydro-Diels-Alder reaction of 1,8-bis(arylethynyl)naphthalenes. uniroma1.it A domino reaction sequence that combines a Suzuki-Miyaura coupling with a subsequent intramolecular Diels-Alder reaction has also been developed for the synthesis of hydroxyfluoranthenes. uniroma1.it

Beyond the classic [4+2] cycloaddition, transition metal-catalyzed [2+2+2] cycloadditions have proven useful for the efficient, single-step formation of the fluoranthene core. uniroma1.it

The table below highlights key cycloaddition strategies for fluoranthene synthesis:

Reaction TypeKey FeatureStarting MaterialsProduct TypeRef.
Intermolecular Diels-AlderTraditional approachNaphthalene-fused cyclopentadienonesFluoranthenes uniroma1.it
Intramolecular dehydro-Diels-AlderUtilizes dialkyne substrates1,8-Bis(arylethynyl)naphthalenesFluoranthenes uniroma1.it
Domino Suzuki-Miyaura/Diels-AlderMulti-step one-pot sequence1-Alkynyl-8-iodonaphthalene derivatives, Furan-2-boronic acidHydroxyfluoranthenes uniroma1.it
[2+2+2] CycloadditionTransition metal-catalyzedDiynes and alkynesFluoranthenes uniroma1.it

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex molecules like this compound. A notable example is the palladium-catalyzed cascade that combines a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation. nih.govresearchgate.net This process has been successfully used to synthesize a range of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes from 1,8-dihalonaphthalenes and heteroarylboronic acids or esters. nih.govresearchgate.net The yields for these reactions are generally good to high, ranging from 45-90%. nih.govresearchgate.net

Another sophisticated cascade approach involves a BF3·OEt2-mediated three-step sequence for the synthesis of tetracyclic 6H-naphtho[2,1-c]chromenes, which are structurally related to the this compound core. acs.org This cascade proceeds through the addition of phenol-derived alkynyl substrates to activated aldehydes, followed by an alkyne-Prins cyclization, a Friedel-Crafts reaction, and a final elimination step. acs.org

A radical cascade reaction has also been employed in a three-point double annulation strategy for the synthesis of naphtho[1,2-a]pyrenes, which are π-extended derivatives of the fluoranthene system. uniroma1.it

Oxidative cyclodehydrogenation is a key strategy for the synthesis of large polycyclic aromatic hydrocarbons. acs.org This method involves the formation of new aromatic rings through the removal of hydrogen atoms from suitable oligophenylene precursors under mild oxidative conditions. acs.org A novel phenyl-addition/dehydrocyclization (PAC) pathway has been identified as an efficient high-temperature route to fluoranthene. nih.gov This mechanism involves the reaction of a phenyl radical with naphthalene (B1677914). nih.gov

Photochemical cyclodehydrogenation offers another route to polycyclic azaarenes, which are nitrogen-containing analogues of PAHs. researchgate.net This process utilizes light to induce cyclization, followed by dehydrogenation to form the aromatic system. researchgate.net

Cycloisomerization of alkynes is also a valuable tool in the synthesis of naphthalenes and related structures. nih.govnih.gov Electrophilic cyclization of arene-containing propargylic alcohols can be initiated by various electrophiles such as ICl, I2, and Br2 to yield substituted naphthalenes under mild conditions. nih.govnih.gov Furthermore, a two-fold alkyne benzannulation reaction catalyzed by InCl3/AgNTf2 has been developed for the efficient synthesis of functionalized naphtho[1,2-a]pyrenes. uniroma1.it

While specific examples of anionic domino synthesis for this compound are not extensively documented, domino reactions are a powerful tool for the construction of complex heterocyclic and polycyclic systems. For instance, a rhodium-catalyzed cascade involving C-H activation and alkyne annulation has been developed for the electrochemical synthesis of aza-polycyclic aromatic hydrocarbons (aza-PAHs). nih.gov This domino transformation facilitates the activation of three or more C-H bonds to construct extended π-systems. nih.gov Although this example is for aza-PAHs, the principles of domino reactions, which involve a sequence of reactions where each subsequent reaction is triggered by the functionality formed in the previous step, are applicable to the synthesis of complex carbocyclic systems like this compound.

Synthesis of this compound Derivatives and Functionalized Analogues

The synthesis of derivatives and functionalized analogues of this compound is crucial for tuning its properties for various applications. A variety of synthetic methods have been developed to introduce different functional groups onto the fluoranthene core.

For example, a palladium-catalyzed reaction cascade has been employed to synthesize a range of acenaphthylene-fused heteroarenes, including thiophene, furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) derivatives. nih.govresearchgate.net This method has also been extended to the synthesis of polyoxygenated benzo[j]fluoranthenes. nih.govresearchgate.net

The synthesis of naphtho[1,2-a]pyrenes, which can be considered π-extended derivatives, has been achieved through a two-fold alkyne benzannulation reaction catalyzed by indium chloride and silver bistriflimide. uniroma1.it This method allows for the introduction of various electron-rich aryl groups and solubility-enhancing alkyl groups. uniroma1.it

Furthermore, a novel photochemical approach has been developed for the synthesis of naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans. osi.lvx-mol.com This process involves the photocyclization of a hexatriene system followed by aromatization through the elimination of a water molecule. osi.lvx-mol.com

The table below summarizes some of the synthetic approaches to this compound derivatives:

Derivative TypeSynthetic MethodKey FeaturesRef.
Acenaphthylene-fused heteroarenesPd-catalyzed Suzuki-Miyaura/C-H arylation cascadeModular synthesis of diverse heterocyclic analogues nih.govresearchgate.net
Polyoxygenated benzo[j]fluoranthenesPd-catalyzed Suzuki-Miyaura/C-H arylation cascadeAccess to natural product-related structures nih.govresearchgate.net
Naphtho[1,2-a]pyrenesTwo-fold alkyne benzannulationInCl3/AgNTf2 catalysis, introduction of various substituents uniroma1.it
Naphtho[1,2-b]benzofuran derivativesPhotochemical cyclizationThree-component condensation followed by photocyclization osi.lvx-mol.com

Regioselective Functionalization Techniques for Naphthalene Fragments

The regioselective functionalization of the naphthalene fragment within the this compound structure is crucial for systematically modifying its properties. Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the precise introduction of functional groups onto PAH skeletons. researchgate.net

Methodologies developed for naphthalene can be extrapolated to the more complex this compound system. For instance, directing groups can be employed to control the regioselectivity of C-H functionalization. These groups, temporarily installed on the molecule, can direct a metal catalyst to a specific C-H bond, enabling selective arylation, alkylation, or halogenation. This approach allows for the targeted modification of the electronic properties of the naphthalene moiety.

Recent advancements have also focused on catalyst-controlled regioselectivity, where the choice of metal catalyst and ligands dictates the position of functionalization, obviating the need for directing groups. For example, palladium catalysts have been used for the C-H arylation of naphthalenes, and by tuning the reaction conditions, different isomers can be obtained. researchgate.net Boron-mediated C-H functionalization presents another strategy, where an aryl BF2 complex can be used to achieve highly regioselective introduction of various functional groups. chalmers.se

Table 1: Comparison of Regioselective Functionalization Techniques

Technique Catalyst/Reagent Directing Group Required? Key Advantages
Directed C-H Activation Palladium, Rhodium, Iridium Yes High regioselectivity at specific positions.
Catalyst-Controlled C-H Activation Palladium/Ligand Systems No Avoids extra steps for installing/removing directing groups.

Synthesis of Heteroatom-Containing Analogues (e.g., azaphosphorine oxides)

The introduction of heteroatoms such as nitrogen, phosphorus, sulfur, or silicon into the polyaromatic framework of this compound can significantly alter its electronic structure, photophysical properties, and intermolecular interactions. anr.fr This "heteroatom doping" is a key strategy for designing novel organic semiconductors. acs.org

One notable example is the synthesis of naphtho[2,1-e]-1,2-azaphosphorine 2-oxide derivatives. These compounds, which can be considered heteroatom-containing analogues of a portion of the this compound structure, are synthesized through a multi-step process. The key step often involves a cyclization reaction to form the phosphorus- and nitrogen-containing heterocyclic ring. These azaphosphorine oxides have been shown to be brightly fluorescent, with tunable emission wavelengths depending on the substituents on the molecule.

The general strategy for creating such analogues involves the synthesis of precursors containing the desired heteroatoms, followed by cyclization reactions to form the final polycyclic aromatic system. For instance, palladium-catalyzed cross-coupling reactions can be used to construct the carbon skeleton, followed by an intramolecular cyclization to introduce the heteroatom-containing ring. The choice of synthetic route depends on the target heteroatom and the desired substitution pattern. anr.fr

Derivatization for Tailored Electronic Properties

The electronic properties of this compound, such as its HOMO-LUMO gap, can be precisely tuned through chemical derivatization. Introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic core can modulate its electrochemical behavior and optical properties. sigmaaldrich.com

The introduction of heteroatoms, as discussed in the previous section, is a powerful method for tailoring electronic properties. For example, replacing carbon atoms with nitrogen can lower the LUMO energy level, making the resulting aza-PAH a better electron acceptor. Conversely, introducing electron-rich heteroatoms like sulfur or selenium can raise the HOMO energy level, enhancing the molecule's electron-donating ability. acs.org

Furthermore, the regioselective functionalization techniques described in section 2.2.1 can be used to install a wide variety of functional groups. For instance, N-directed electrophilic borylation of PAHs has been shown to be an effective method for modulating their optical and electronic properties. nih.gov This approach allows for the creation of B-N Lewis pair functionalized PAHs, which can exhibit unique photophysical characteristics, including near-infrared emission. nih.gov The electronic properties of derivatized fluoranthenes are often studied using techniques like cyclic voltammetry and UV-Vis absorption and fluorescence spectroscopy, with computational methods such as density functional theory (DFT) providing further insights. sigmaaldrich.commdpi.com

Table 2: Effect of Derivatization on Electronic Properties of PAHs

Derivatization Strategy Effect on Electronic Properties Potential Application
Introduction of Electron-Withdrawing Groups (e.g., -CN, -NO2) Lowers HOMO and LUMO energy levels, increases electron affinity. n-type organic semiconductors.
Introduction of Electron-Donating Groups (e.g., -NH2, -OCH3) Raises HOMO and LUMO energy levels, decreases ionization potential. p-type organic semiconductors.
Heteroatom Doping (e.g., N, P, S) Modifies HOMO-LUMO gap, influences charge transport properties. anr.fr Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).

Photochemical Cyclization Protocols for Novel Units

Photochemical cyclization reactions offer a powerful and often milder alternative to traditional thermal methods for the synthesis of complex polycyclic aromatic systems. These reactions, initiated by light, can lead to the formation of new rings and novel molecular architectures that may be difficult to access through other means.

One relevant protocol is the oxidative photocyclization of stilbene-like molecules. In the context of this compound, precursors containing appropriate stilbene (B7821643) or diarylethene moieties could be designed to undergo intramolecular cyclization upon irradiation, leading to the formation of new fused rings. This method has been successfully employed for the synthesis of phenanthridines and other aza-PAHs from aromatic Schiff bases. mdpi.com The reaction typically proceeds through an excited state, followed by cyclization and subsequent oxidation to yield the aromatic product. mdpi.com

Another approach involves the photochemical conversion of alkynylated chalcones to form benzo[b]fluorene derivatives. nih.gov This type of transformation, which can be performed rapidly under UV-A irradiation, suggests that appropriately designed precursors related to the this compound structure could undergo similar photochemical cyclizations to generate novel, extended polycyclic units. The use of continuous flow photochemistry can enhance the efficiency and scalability of these processes. nih.gov

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular framework and electronic properties of Naphtho(2,1-a)fluoranthene. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing details about its atomic composition, bonding environment, and photophysical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Detailed experimental ¹H and ¹³C NMR data, including specific chemical shifts and coupling constants for this compound, are not extensively reported in readily available scientific literature. However, based on the known spectra of related polycyclic aromatic hydrocarbons like fluoranthene (B47539) and naphthalene (B1677914), a hypothetical ¹H NMR spectrum would be expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and splitting patterns would be dictated by the unique electronic environment of each proton, influenced by the fused ring system. Similarly, a ¹³C NMR spectrum would display a series of signals corresponding to the distinct carbon atoms in the molecule.

High-Resolution Mass Spectrometry for Molecular Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of a unique molecular formula.

For this compound, the molecular formula is established as C₂₄H₁₄. HRMS confirms this composition by measuring an exact mass that corresponds to the calculated theoretical value. The monoisotopic mass, which accounts for the most abundant isotopes of each element, is a critical value in this analysis. This precise mass measurement unequivocally distinguishes this compound from other compounds with the same nominal mass but different elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₂₄H₁₄
Calculated Monoisotopic Mass302.10955 Da

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. For PAHs like this compound, the extensive conjugated π-electron system gives rise to characteristic absorption bands in the UV-Vis region. These bands, often labeled as p, α, and β bands, correspond to π→π* transitions.

While experimental spectra are not widely published, the locations of maximum absorbance (λₘₐₓ) for this compound (also referred to as naphth[2,1-a]aceanthrylene) have been predicted using the annellation theory method. scispace.comnih.gov This theoretical approach provides valuable insight into the electronic structure of the molecule. The predicted λₘₐₓ values indicate significant absorption across the ultraviolet and visible spectrum, a hallmark of large, conjugated aromatic systems.

Table 2: Predicted UV-Vis Absorption Maxima for this compound scispace.comnih.gov
Spectral BandPredicted λₘₐₓ (nm)
p-band436
α-band326
β-band277

Fluorescence Spectroscopy for Photophysical State Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. It involves exciting a molecule with light of a specific wavelength and detecting the light it emits at a longer wavelength. The extensive aromatic system of this compound is expected to confer fluorescent properties.

Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure, solid-state analysis provides information on how these molecules arrange themselves in a crystalline lattice.

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its packing arrangement in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles are determined with high precision.

As of now, specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, have not been reported in major crystallographic databases. The successful application of this technique would provide unambiguous confirmation of the molecule's planar, fused-ring structure and reveal the nature of the intermolecular interactions, such as π-π stacking, that govern its crystal packing.

Three-Dimensional Electron Diffraction for Nanocrystalline Samples and Conformation

Three-dimensional electron diffraction (3DED) has emerged as a powerful technique for the ab initio structure determination of nanocrystalline materials, a category into which many complex organic molecules, including PAHs, fall. doaj.orgosti.govscienceopen.comrsc.org This method is particularly advantageous when traditional single-crystal X-ray diffraction is not feasible due to the small crystal size of the sample. doaj.orgosti.gov

For a molecule like this compound, which may be synthesized or isolated in very small quantities, obtaining crystals suitable for X-ray analysis can be a significant bottleneck. osti.gov The 3DED technique circumvents this limitation by utilizing a transmission electron microscope to collect diffraction data from submicrometric single crystals. doaj.orgosti.gov By rotating the nanocrystal in the electron beam, a series of electron diffraction patterns are collected, which are then reconstructed to provide a three-dimensional map of the reciprocal lattice. This data allows for the direct solution of the crystal structure and an unbiased determination of the molecule's internal conformation. doaj.orgosti.gov

While specific studies applying 3DED to this compound are not extensively documented in the cited literature, the successful application of this technique to other large and complex PAHs demonstrates its potential. doaj.orgosti.gov For instance, the true molecular conformations of several intricate PAHs have been elucidated using 3DED, revealing structural details that were inaccessible through classical spectroscopic methods due to the molecules' large size and the presence of multiple interconnected aromatic rings. doaj.orgosti.gov It is therefore anticipated that 3DED could definitively establish the bond lengths, bond angles, and any subtle deviations from planarity within the this compound molecule.

Table 1: Potential Crystallographic Data Obtainable from 3D Electron Diffraction of this compound

ParameterExpected Information
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the fundamental repeating unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each carbon and hydrogen atom within the unit cell, defining the molecular structure.
Bond Lengths and AnglesAccurate measurements of the distances between bonded atoms and the angles they form.
Torsional AnglesInformation on the planarity or non-planarity of the fused ring system.

Conformational Dynamics and Stereochemical Aspects

The fused aromatic ring system of this compound imparts significant rigidity to the molecule. Unlike flexible aliphatic compounds, large-scale conformational changes are not expected. However, subtle conformational dynamics, such as out-of-plane distortions or twisting of the aromatic backbone, can occur. These minor deviations from planarity can have a significant impact on the molecule's electronic and photophysical properties.

Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable tools for investigating the conformational landscape of PAHs. doaj.org Such studies can predict the most stable conformation, as well as the energy barriers for any potential interconversions between different conformers. For structurally related, non-planar PAHs like some helicenes, dynamic processes such as enantiomerization have been studied, revealing the energy barriers for the interconversion between mirror-image conformations. uniroma1.it

In the case of this compound, the core structure is largely planar. However, steric strain within the fused ring system could potentially lead to minor puckering or twisting. The stereochemical aspects of this compound are primarily centered on its planarity. If significant non-planar distortion were present, the molecule could potentially exhibit axial chirality. However, based on the general structure of fluoranthene and its derivatives, this compound is expected to be an achiral, planar molecule.

Table 2: Key Stereochemical and Conformational Descriptors for this compound

DescriptorDescription
ChiralityExpected to be achiral due to the presence of a plane of symmetry.
Point GroupThe symmetry group of the molecule, which would be determined by its final, experimentally verified or computationally predicted geometry. For a planar structure, it would likely be C2v or Cs.
Conformational IsomersDue to the rigid, fused ring system, distinct and stable conformational isomers are not expected under normal conditions. Minor vibrational modes would constitute the primary dynamic behavior.

Electronic Structure, Photophysical Properties, and Quantum Phenomena

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of Naphtho(2,1-a)fluoranthene are primarily determined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.net

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the HOMO-LUMO gaps of PAHs. frontiersin.orgnih.gov For instance, DFT calculations on a wide range of PAHs have shown that the HOMO-LUMO gap generally decreases as the size of the π-conjugated system increases. frontiersin.org This trend is due to the delocalization of π-electrons over a larger number of atoms, which raises the HOMO energy level and lowers the LUMO energy level. frontiersin.org

Substituents on the aromatic core can significantly modulate the HOMO-LUMO gap. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, both effects leading to a reduction of the energy gap. researchgate.net The position of substitution also plays a crucial role in determining the extent of this modulation.

CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Naphthalene (B1677914)B3LYP/6-311++G(d,p)-6.31-0.985.33
Naphthalene (α-CHO substituted)B3LYP/6-311++G(d,p)-6.69-2.144.55
Naphthalene (β-CHO substituted)B3LYP/6-311++G(d,p)-6.61-1.994.62
PyreneB3LYP/6-311++G(d,p)-5.81-1.933.88
Fluoranthene (B47539)B3LYP/6-311G(d,p)-6.12-2.233.89

Data for Naphthalene and Pyrene derivatives are sourced from computational studies on related PAHs to illustrate general trends. researchgate.net Data for Fluoranthene is from a similar computational study. researchgate.net

Absorption and Emission Characteristics (Fluorescence, Luminescence, Quantum Yields)

This compound, like other PAHs, is expected to exhibit characteristic absorption and emission spectra due to π-π* electronic transitions. The absorption of ultraviolet or visible light promotes an electron from the HOMO to the LUMO or other higher unoccupied molecular orbitals. The subsequent relaxation of the excited state can occur through various pathways, including fluorescence and phosphorescence.

The absorption and emission maxima are influenced by the extent of π-conjugation and the presence of substituents. Generally, larger PAHs with smaller HOMO-LUMO gaps will absorb and emit light at longer wavelengths (a bathochromic or red shift). nih.gov For instance, the introduction of silyl (B83357) groups to naphthalene derivatives has been shown to cause a red shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter characterizing the efficiency of the fluorescence process. kobv.de The determination of absolute luminescence quantum yields can be performed using a spectrometer with an integrating sphere. bjraylight.com For many PAHs, fluorescence is a significant de-excitation pathway. The quantum yields of several standard fluorescent compounds have been re-evaluated to provide accurate benchmarks. bjraylight.com

While specific experimental data for the absorption and emission of this compound is limited in the available literature, studies on related compounds provide a basis for understanding its likely behavior. The photophysical properties of fluoranthene and its derivatives have been investigated, revealing that substitutions can significantly alter the absorption and emission spectra. researchgate.net

CompoundSolventAbsorption Maxima (nm)Emission Maxima (nm)Fluorescence Quantum Yield (Φf)
NaphthaleneCyclohexane275, 286322, 3350.23
1-(Trimethylsilyl)naphthaleneCyclohexane284, 294329, 3420.30
Fluoranthene---0.33
9,10-DiphenylanthraceneCyclohexane--0.97 bjraylight.com
Quinine bisulfate (1.0 x 10⁻⁵ M)1 N H₂SO₄--0.60 bjraylight.com

Data for Naphthalene and its derivative are from experimental studies on related compounds. mdpi.com The quantum yield for Fluoranthene is a commonly cited value. Data for 9,10-Diphenylanthracene and Quinine bisulfate are provided as reference standards. bjraylight.com

Excited State Dynamics and Photochemical Processes

Upon photoexcitation, this compound enters a singlet excited state (S₁). The fate of this excited state is determined by a competition between several dynamic processes, including fluorescence, intersystem crossing to a triplet state (T₁), internal conversion back to the ground state (S₀), and photochemical reactions.

The lifetime of the excited state is a crucial factor in determining which of these processes will dominate. Ultrafast spectroscopic techniques are often employed to study these rapid dynamics. For example, studies on related PAHs have revealed complex excited-state relaxation pathways occurring on picosecond timescales.

Photochemical reactions from the excited state can lead to the formation of new chemical species. For instance, some naphthopyran derivatives undergo photochromic reactions upon UV irradiation, leading to the formation of colored open forms. researchgate.net While this compound itself is relatively stable, the possibility of photochemical transformations, particularly in the presence of other reactive species or under high-energy irradiation, cannot be discounted. A recent study on the related compound Naphtho[2,1-a]pyrene has shown that it can be metabolically activated to produce epoxides, leading to DNA damage. nih.govnih.gov

Structure-Property Relationships in this compound and Derivatives

The electronic and photophysical properties of this compound and its derivatives are intrinsically linked to their molecular structure. The size, shape, and symmetry of the π-conjugated system, as well as the nature and position of any substituents, all play a critical role in determining the observed properties.

Systematic studies on derivatives of related compounds, such as naphtho- and anthra-quinones, have provided valuable insights into these structure-property relationships. mdpi.com For example, the introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. The arrangement of these substituents can also influence intermolecular interactions and solid-state packing, which can have a profound effect on the photophysical properties in the solid state. rsc.org

The planarity of the aromatic system is another important factor. Distortions from planarity can disrupt π-conjugation, leading to a blue shift in the absorption and emission spectra and a decrease in fluorescence quantum yield. Conversely, rigidifying the structure to enforce planarity can enhance these properties.

Charge Transfer Phenomena in Molecular Assemblies

In the solid state or in solution with other molecules, this compound can participate in charge transfer interactions. These interactions occur when an electron is partially or fully transferred from an electron-donating molecule (donor) to an electron-accepting molecule (acceptor). This compound, with its extended π-system, can act as an electron donor in the presence of a strong electron acceptor.

The formation of charge-transfer complexes can lead to the appearance of new, long-wavelength absorption bands that are not present in the spectra of the individual components. nih.gov These charge-transfer bands arise from the excitation of an electron from the HOMO of the donor to the LUMO of the acceptor.

The study of charge-transfer complexes based on other PAHs, such as benzo[ghi]perylene, has revealed that the molecular symmetry and frontier orbital energies of the PAH play a crucial role in the electronic properties of the resulting complex. rsc.org The formation of such complexes is a key principle in the design of organic semiconductors and other electronic materials.

Charge Transport Phenomena and Organic Electronic Applications

Carrier Mobility in Organic Semiconductors (Hole and Electron Transport)

A thorough review of scientific literature and databases reveals a significant lack of specific experimental or theoretical data concerning the hole and electron mobility of Naphtho(2,1-a)fluoranthene. While studies on related polycyclic aromatic hydrocarbons (PAHs) and their derivatives exist, providing a general understanding of charge transport in such systems, direct measurements or calculations of carrier mobility for this compound are not presently available in published research.

To illustrate the typical range of carrier mobilities in related compounds, the following table presents data for other organic semiconductors. It is crucial to note that these values are not representative of this compound and are provided for contextual purposes only.

Table 1: Representative Carrier Mobilities of Various Organic Semiconductors (for contextual reference)

Compound Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs)
Pentacene ~1-5 ~0.1-1
Rubrene (single crystal) >10 >10
C60 - ~1-6

This data is for illustrative purposes and does not represent the properties of this compound.

Integration in Organic Optoelectronic Devices

The potential integration of this compound into organic optoelectronic devices is contingent on its fundamental electronic and photophysical properties, which remain largely uncharacterized in the public domain.

Organic Solar Cells (OSCs) as Donor Materials

There is no available research detailing the use of this compound as a donor material in organic solar cells. The suitability of a compound for this application depends on factors such as its highest occupied molecular orbital (HOMO) energy level, light absorption characteristics, and charge carrier mobility. Without this data for this compound, its potential performance in OSCs cannot be assessed. For context, successful donor materials in OSCs typically possess appropriate energy level alignment with an acceptor material to facilitate efficient exciton (B1674681) dissociation and charge transfer.

Organic Light-Emitting Diodes (OLEDs) as Emitting Materials

Similarly, the application of this compound as an emitting material in organic light-emitting diodes has not been reported. Key properties for an emissive material include its photoluminescence quantum yield, emission spectrum, and the stability of its excited state. As these photophysical properties for this compound are not documented, its viability for use in OLEDs remains unknown.

Organic Thin-Film Transistors (OTFTs) as Active Layers

The performance of an organic thin-film transistor is heavily reliant on the charge carrier mobility of the semiconductor used in its active layer. Given the absence of carrier mobility data for this compound, its potential application and performance characteristics in OTFTs cannot be determined. High-performance OTFTs typically utilize materials with well-ordered molecular packing in the solid state to facilitate efficient charge transport.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying the electronic properties of polycyclic aromatic hydrocarbons (PAHs). nih.gov DFT calculations are used to determine the ground-state electronic structure, optimized molecular geometry, and vibrational frequencies of molecules like Naphtho(2,1-a)fluoranthene. jocpr.com Key aspects of its electronic nature, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. The HOMO-LUMO energy gap is a critical parameter, providing an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Conceptual DFT also provides a framework for quantifying chemical reactivity through various descriptors. nih.gov These indices are derived from the change in energy as electrons are added or removed, helping to predict how the molecule will interact with other chemical species. nih.gov For this compound, these calculations can identify the most probable sites for electrophilic or nucleophilic attack.

Key reactivity descriptors calculated via DFT include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Fukui Functions (f(r)): Indicate the change in electron density at a specific point as the total number of electrons changes, highlighting the most reactive regions within the molecule. nih.gov

The Molecular Electrostatic Potential (MESP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This visualization helps to identify positive and negative regions, indicating sites prone to electrophilic and nucleophilic interactions, respectively.

Table 1: Key DFT-Calculated Reactivity Descriptors

DescriptorSymbolConceptual MeaningApplication to this compound
Chemical PotentialµElectron escaping tendencyPredicts direction of charge transfer in reactions
Chemical HardnessηResistance to charge transferIndicates molecular stability
Electrophilicity IndexωElectron-accepting capacityGauges susceptibility to nucleophilic attack
Nucleophilicity IndexNElectron-donating capacityGauges susceptibility to electrophilic attack
Fukui Functionf(r)Local reactivity indicatorIdentifies specific atoms most likely to react

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. mdpi.com These in silico techniques correlate physicochemical properties, known as molecular descriptors, with a specific endpoint, such as toxicity, mutagenicity, or antioxidant potential. mdpi.com

For a compound like this compound, a QSAR model could be developed as part of a larger dataset of PAHs to predict its potential carcinogenicity or its binding affinity to receptors like the Aryl Hydrocarbon Receptor (AhR). The process involves:

Data Set Compilation: Assembling a group of structurally related compounds (e.g., fluoranthene (B47539) derivatives) with experimentally measured activity values.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies from DFT), or 3D-descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation linking the most relevant descriptors to the activity. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

A crucial aspect of any QSAR model is its Applicability Domain (AD), which defines the chemical space of molecules for which the model can make reliable predictions. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Models

Descriptor ClassExample DescriptorsInformation Provided
ConstitutionalMolecular Weight, Atom CountBasic molecular composition
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and shape
GeometricMolecular Surface Area, Volume3D size and shape of the molecule
Quantum-ChemicalHOMO/LUMO Energies, Dipole MomentElectronic structure and reactivity
HydrophobicityLogP (Octanol-Water Partition Coeff.)Lipophilicity and membrane permeability

Annellation Theory Applications in UV-Vis Spectra Prediction

Annellation theory is a theoretical method used to predict the positions of absorption bands in the ultraviolet-visible (UV-Vis) spectra of PAHs. The theory is based on the principle that the fusion of additional benzene (B151609) rings onto a parent aromatic system causes predictable shifts in the spectral bands (p, α, and β bands).

The UV-Vis spectrum of this compound, also known as naphth[2,1-a]aceanthrylene, has been predicted using this method. nih.govresearchgate.net This work was part of a broader study on C24H14 PAH isomers derived from fluoranthene. nih.govresearchgate.net The application of annellation theory was significant as it represented the first time the locations of maximum absorbance (LMA) were predicted for this compound and other related structures. nih.govresearchgate.net The study also marked a key advancement by applying the theory to PAHs containing five-membered rings. nih.govresearchgate.net The predictions from annellation theory can be substantiated with semi-empirical calculations, such as the ZINDO/S approach, providing a powerful and rapid tool for screening the spectral properties of unknown or unsynthesized PAHs. researchgate.net

Table 3: Conceptual Output of Annellation Theory for a PAH

Spectral BandDescriptionPredicted Location of Maximum Absorbance (LMA)
p-bandIntense absorption, associated with the HOMO to LUMO transitionWavelength (nm) or Wavenumber (cm⁻¹)
α-bandWeaker, vibrationally structured bandWavelength (nm) or Wavenumber (cm⁻¹)
β-bandVery intense absorption at shorter wavelengthsWavelength (nm) or Wavenumber (cm⁻¹)

Many-Body Perturbation Theory Simulations for Optical and Excitonic Properties

While Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Vis spectra, it can have limitations for complex organic molecules, particularly in accurately describing charge-transfer and high-energy excited states. nih.gov Many-Body Perturbation Theory (MBPT) offers a more rigorous and accurate approach for studying optical and electronic properties. nih.gov

The state-of-the-art MBPT method for optical properties is the GW approximation combined with the Bethe-Salpeter Equation (GW-BSE). nih.govsemanticscholar.org

GW Approximation: This method calculates the quasiparticle energies (electron addition/removal energies), providing a more accurate determination of the electronic band gap (the "true" HOMO-LUMO gap) than standard DFT.

Bethe-Salpeter Equation (BSE): The BSE is solved using the GW quasiparticle energies to calculate the optical absorption spectrum. A key advantage of the BSE is its explicit inclusion of excitonic effects—the attractive interaction between the excited electron and the hole it leaves behind. researchgate.net

These excitonic effects are crucial in organic molecules and solids, as they can significantly lower the optical absorption onset compared to the electronic band gap and determine the nature of the excited state. nih.gov For a large, conjugated system like this compound, MBPT simulations would provide a highly accurate prediction of its absorption spectrum and offer deep physical insight into the character of its photoexcited states. nih.gov

Table 4: Comparison of TD-DFT and GW-BSE for Optical Property Simulation

FeatureTime-Dependent DFT (TD-DFT)Many-Body Perturbation Theory (GW-BSE)
Computational Cost ModerateHigh to Very High
HOMO-LUMO Gap Often underestimatedAccurate quasiparticle gap (GW)
Excitonic Effects Implicitly included via XC functionalExplicitly included via electron-hole interaction term (BSE)
Accuracy for Spectra Good for many systems, but can fail for charge-transfer statesGenerally high accuracy for a wide range of excitations
Primary Output Excitation energies and oscillator strengthsQuasiparticle energies, exciton (B1674681) binding energies, optical spectra

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation starts with an initial configuration of a system and calculates the forces on each atom, then uses Newton's equations of motion to model their subsequent movements. mdpi.com

For a semi-rigid molecule like this compound, MD simulations are less about exploring vast conformational changes (as one would for a flexible polymer) and more about understanding its interactions with its environment. Key applications include:

Intermolecular Interactions: MD is an ideal tool for studying the non-covalent interactions that govern how this compound molecules behave in condensed phases (liquid or solid). This includes simulating π-π stacking interactions, which are critical for understanding aggregation, crystal packing, and the formation of self-assembled structures.

Solvation: Simulations can model the behavior of this compound in different solvents, calculating properties like the solvation free energy and analyzing the structure of the solvent shell around the molecule.

Interactions with Biomolecules: MD can be used to simulate the interaction of this compound with biological targets, such as DNA or proteins. These simulations can provide insights into binding modes, interaction energies, and the dynamic stability of the resulting complex, which is valuable for assessing potential toxicity mechanisms.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that uses DFT to calculate the forces on the atoms at each step, offering a more accurate description of the electronic structure during the simulation. mdpi.com

Environmental Formation and Degradation Mechanisms

Pyrolytic and Combustion Formation Pathways of Higher PAHs

Naphtho(2,1-a)fluoranthene, along with other high-molecular-weight (HMW) PAHs, is not intentionally produced but is a byproduct of the incomplete combustion of organic materials. Its formation is intricately linked to pyrolytic (thermal decomposition in the absence of oxygen) and pyrosynthetic (recombination of smaller molecules at high temperatures) processes.

The primary sources of this compound are anthropogenic activities involving the high-temperature combustion of fossil fuels and biomass. It has been identified as a component of soot from domestic coal-burning stoves and is also generated during the combustion of wood. nih.gov The formation of HMW PAHs like this compound in these processes involves complex chemical reactions where smaller aromatic precursors combine and cyclize to form larger, more complex structures. While the precise, detailed reaction pathways leading specifically to this compound are not extensively documented, the general mechanisms for the formation of higher PAHs are well-understood and involve the growth of smaller aromatic rings through the addition of acetylenic and other hydrocarbon radicals.

Key combustion sources for PAHs, including those with a molecular weight of 302 like this compound, include:

Fossil Fuel Combustion: Emissions from gasoline and diesel engines are significant sources of HMW PAHs. nih.gov

Coal Combustion: The burning of coal for domestic heating and industrial power generation is a major contributor to environmental this compound levels. nih.gov

Biomass Burning: Forest fires and the burning of agricultural waste release a complex mixture of PAHs into the atmosphere. nih.gov

The following table provides a summary of major pyrolytic and combustion sources of higher PAHs.

Source CategorySpecific Examples
Stationary Sources Industrial furnaces, power plants (coal-fired), domestic heating (coal and wood stoves)
Mobile Sources Gasoline and diesel vehicle exhaust
Biomass Burning Forest fires, agricultural burning
Industrial Processes Coking, asphalt (B605645) production, aluminum smelting

Environmental Fate and Persistence Mechanisms

Once released into the environment, this compound, characteristic of HMW PAHs, exhibits low volatility and low aqueous solubility. researchgate.net Consequently, it tends to adsorb strongly to particulate matter in the atmosphere and to soil and sediment in terrestrial and aquatic environments. researchgate.net Its persistence in the environment is a significant concern, as it is resistant to degradation.

In the atmosphere, PAHs adsorbed on particulate matter can undergo photochemical degradation upon exposure to sunlight. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the oxidation of the PAH molecule. The specific photochemical degradation pathways for this compound have not been extensively studied, but the general mechanisms for PAHs involve reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). These reactions can lead to the formation of oxygenated and nitrated derivatives, which are often more water-soluble and potentially more toxic than the parent compound.

In soil and sediment, the chemical transformation of this compound is generally a slow process. Abiotic degradation can occur through oxidation reactions, although the rates are typically low due to the compound's stability. The presence of other chemicals and environmental conditions such as pH and temperature can influence the rate of these transformations.

The biological degradation of this compound is a key process in its environmental removal. Certain microorganisms, including bacteria and fungi, have the ability to metabolize PAHs. gavinpublishers.com The initial step in the microbial degradation of PAHs often involves the action of oxygenase enzymes, which introduce oxygen atoms into the aromatic ring structure, making it more susceptible to further breakdown. gavinpublishers.com

For this compound, a crucial enzymatic transformation involves its metabolic activation by cytochrome P450 enzymes, specifically CYP1A1. nih.govnih.gov This process leads to the formation of epoxide metabolites. nih.govnih.gov These epoxides are highly reactive and can bind to cellular macromolecules like DNA, which is a primary mechanism of its carcinogenicity. nih.govnih.gov

While the complete microbial degradation pathway of this compound to carbon dioxide and water has not been fully elucidated, studies on similar HMW PAHs suggest that the process involves a series of enzymatic reactions that progressively break down the complex ring structure into smaller, simpler molecules that can then enter central metabolic pathways. mdpi.comresearchgate.netknu.ac.krresearchgate.net

The table below summarizes the primary degradation mechanisms for higher PAHs in different environmental compartments.

Environmental CompartmentPrimary Degradation MechanismKey Reactants/Enzymes
Atmosphere Photochemical DegradationHydroxyl radicals (•OH), Ozone (O3), UV radiation
Soil and Sediment Microbial DegradationOxygenases, Peroxidases
Biota Enzymatic TransformationCytochrome P450 (e.g., CYP1A1)

Environmental Isomer Differentiation and Source Tracing

Distinguishing between different sources of PAH pollution is crucial for environmental management and remediation. One of the primary tools used for this purpose is the analysis of isomer ratios. nih.govresearchgate.netnih.govmdpi.com PAHs with the same molecular weight but different structures are known as isomers. The relative abundance of different isomers in an environmental sample can provide clues about the source of the contamination, as different combustion processes produce characteristic isomer profiles. nih.govresearchgate.netnih.govmdpi.com

This compound belongs to a group of PAHs with a molecular weight of 302. Several other isomers with this molecular weight exist, and their relative ratios can be used as diagnostic tools for source apportionment. nih.gov For instance, the ratios of certain PAH isomers can help differentiate between pyrogenic sources (from combustion) and petrogenic sources (from unburned petroleum). nih.govresearchgate.netnih.govmdpi.com

While specific, universally accepted diagnostic ratios involving this compound have not been definitively established, research is ongoing to develop and validate such ratios for HMW PAHs. nih.gov The principle relies on the fact that the thermodynamic stability of different isomers influences their formation and persistence during and after combustion, leading to source-specific signatures. By comparing the isomer profiles in environmental samples to those from known emission sources, it is possible to trace the pollution back to its origin. This approach is a cornerstone of environmental forensics. nemc.us

Advanced Analytical Methodologies for Detection and Quantification

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-TOFMS)

High-resolution gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of Naphtho(2,1-a)fluoranthene. Gas chromatography (GC) separates the volatile and semi-volatile compounds in a sample based on their physical and chemical properties as they interact with a stationary phase in a capillary column. shimadzu.com For complex mixtures containing numerous PAH isomers, high-resolution capillary columns are essential to achieve the necessary separation. future4200.com

Following chromatographic separation, mass spectrometry (MS) is employed for detection and identification. High-resolution mass spectrometry, including tandem mass spectrometry (GC-MS/MS) and time-of-flight mass spectrometry (GC-TOFMS), offers significant advantages for the analysis of this compound.

GC-MS/MS: This technique involves the selection of a specific precursor ion of this compound after initial ionization, followed by its fragmentation to produce characteristic product ions. This multiple reaction monitoring (MRM) mode significantly enhances selectivity and reduces background noise, allowing for trace-level quantification even in complex matrices. uctm.edu A recent study utilized gas chromatography–triple quadrupole mass spectrometry (GC-MS/MS) for the detection of PAHs with a molecular weight of 302, which includes Naphtho(2,1-a)pyrene, a structural isomer of this compound. nih.govnih.gov

GC-TOFMS: Time-of-flight mass spectrometry provides high-resolution mass data, enabling the determination of the elemental composition of analytes with a high degree of accuracy. zoex.comurl.edu This is particularly useful for differentiating this compound from other co-eluting compounds that may have the same nominal mass but different elemental formulas. The coupling of GC with atmospheric pressure laser ionization (APLI) and trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) represents a novel workflow for the identification of isomeric PAHs. nsf.gov

The general parameters for a typical GC-MS analysis of PAHs are summarized in the table below.

ParameterTypical Value/Condition
Gas Chromatograph
ColumnRtx-35 (30 m, 0.32 mm I.D., 0.25 µm film thickness) or similar
Injection ModeSplitless
Injection Port Temperature300°C
Oven Temperature Program90°C (hold 2 min), ramp at 5°C/min to 320°C (hold 12 min)
Carrier GasHelium or Hydrogen
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Interface Temperature300°C
Ion Source Temperature230°C
Measurement ModeScan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)
Mass Rangem/z 50-500

This table presents typical parameters and may vary depending on the specific instrumentation and analytical goals. shimadzu.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the separation of highly complex mixtures, such as those containing numerous PAH isomers. mdpi.com In GCxGC, the effluent from a primary gas chromatography column is subjected to a second, shorter column with a different stationary phase. nih.gov This two-dimensional separation provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. dlr.de

For the analysis of this compound, GCxGC is particularly advantageous for resolving it from its many structural isomers. The separation in the first dimension is typically based on boiling point, while the second dimension provides a separation based on polarity. This orthogonality allows for the separation of co-eluting isomers that would otherwise overlap in a single-column separation. mdpi.com The enhanced separation capabilities of GCxGC, especially when coupled with high-resolution mass spectrometry, can provide unique fingerprints of PAH isomer distributions, which can be valuable for source apportionment studies. zoex.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence Detection)

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of PAHs, including this compound. thermofisher.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For PAHs, reversed-phase HPLC with a C18 column is commonly employed. fda.gov

A key advantage of HPLC for PAH analysis is its compatibility with highly sensitive and selective detectors, particularly fluorescence detectors (FLD). hplc.eu Many PAHs, including this compound, are naturally fluorescent, meaning they absorb light at a specific wavelength (excitation) and emit light at a longer wavelength (emission). jascoinc.com By setting specific excitation and emission wavelengths, fluorescence detection can provide high selectivity and sensitivity, minimizing interferences from non-fluorescent matrix components. researchgate.net

The table below shows typical excitation and emission wavelengths for the fluorescence detection of a range of PAHs. While specific wavelengths for this compound are not detailed in the provided search results, the data for other 5- and 6-ring PAHs can provide an indication of the expected spectral region.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)
Benzo[a]anthracene280385
Chrysene270370
Benzo[b]fluoranthene290420
Benzo[k]fluoranthene300410
Benzo[a]pyrene290410
Dibenzo[a,h]anthracene300410
Benzo[g,h,i]perylene290420
Indeno[1,2,3-cd]pyrene300500

Data compiled from various sources. mdpi.commn-net.comsciex.com

Modern HPLC systems can utilize programmable fluorescence detectors that change the excitation and emission wavelengths during the chromatographic run to optimize the detection of each eluting PAH. researchgate.net

Isotopic Dilution Techniques for Quantification Accuracy

Isotope dilution is a highly accurate method for the quantification of analytes, including this compound, in complex samples. researchgate.net This technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample prior to extraction and analysis. nih.gov

The isotopically labeled internal standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, an accurate quantification can be achieved, compensating for matrix effects and variations in extraction efficiency and instrumental response. researchgate.net This approach is considered the gold standard for accurate quantification in trace analysis.

Cryogenic Line-Narrowing Spectroscopy for Sub-ppb Detection

For ultra-trace analysis of PAHs, cryogenic line-narrowing spectroscopy offers exceptional sensitivity and selectivity. nih.gov This technique involves cooling the sample to cryogenic temperatures (typically using liquid helium) to reduce the thermal broadening of spectral lines. This results in highly resolved, "line-narrowed" fluorescence spectra. nih.gov

The sharp spectral features obtained with this method allow for the unambiguous identification and quantification of individual PAHs in complex mixtures, even at sub-parts-per-billion (ppb) levels. mdpi.com The high selectivity of fluorescence line-narrowing spectroscopy can minimize the need for extensive sample cleanup, and it has been successfully applied to the analysis of PAHs in various environmental samples. nih.govnih.gov

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Contributions

Research on Naphtho(2,1-a)fluoranthene has yielded significant insights primarily in the areas of its synthesis and toxicological properties. Methodologies for the chemical synthesis of this compound and its isomers have been developed, including a palladium-catalyzed fluoranthene (B47539) ring-closing reaction. researchgate.net This approach has enabled the creation of a library of dibenzo- and naphtho-fluoranthene PAHs with a molecular weight of 302 (C24H14), facilitating the systematic study of how isomeric structures influence their electronic and biological properties. researchgate.net

A cornerstone of the research contributions lies in the toxicological assessment of this compound. Studies have evaluated its tumor-initiating activity on mouse skin, providing critical data on its carcinogenic potential. In one key study, this compound, referred to as NaF, was found to be a more potent tumor initiator than Naphtho[1,2-b]fluoranthene (NbF) and Benzo[a]fluoranthene (BaF). nih.gov At a total initiation dose of 1.0 µmol, this compound induced tumors in 90% of the mice tested, with an average of 5.9 tumors per mouse. nih.gov This was a higher incidence and tumor multiplicity compared to other related compounds at similar or even higher doses, highlighting its significant carcinogenic activity. nih.gov

Tumor-Initiating Activity of this compound and Related PAHs nih.gov
CompoundTotal Initiator Dose (µmol)Tumor-Bearing Mice (%)Average Tumors per Mouse
This compound (NaF)1.090%5.9
Benzo[b]fluoranthene (BbF)1.0100%8.5
Benzo[a]fluoranthene (BaF)1.095%3.3
Benzo[a]fluoranthene (BaF)4.090%4.3
Naphtho[1,2-b]fluoranthene (NbF)1.065%2.5
Naphtho[1,2-b]fluoranthene (NbF)4.090%6.6

Emerging Challenges and Opportunities in this compound Research

The study of this compound is not without its difficulties, many of which are common to the broader field of PAH research. A primary challenge is the analytical detection and quantification of this specific isomer in complex environmental samples. cdc.gov PAHs often exist as intricate mixtures, and distinguishing between isomers like this compound and its structural relatives requires sophisticated analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) with specialized detectors. cdc.govthermofisher.com Achieving low detection limits, particularly in matrices like soil or biological tissues, remains a significant analytical hurdle. cdc.gov

From a synthetic chemistry perspective, a notable challenge is the targeted functionalization of the fluoranthene core. While many synthetic strategies allow for the introduction of substituents on the benzene (B151609) ring portion of the molecule, achieving diversification on the naphthalene (B1677914) moiety is more difficult. rsc.org This limitation hinders the development of a wider range of derivatives for structure-activity relationship studies.

These challenges, however, create corresponding opportunities. The need for better analytical methods drives innovation in separation science and detector technology, such as the use of fluorescence detection which offers high sensitivity for many PAHs. thermofisher.comjasco-global.com The spectroscopic and electrochemical characterization of this compound and its isomers has revealed a profound diversity in their electronic structures, which presents an opportunity for their standardization in toxicological assessments. researchgate.net Furthermore, overcoming the synthetic limitations by developing novel methods for regioselective functionalization of the naphthalene unit would open new avenues for creating bespoke molecules with tailored properties. rsc.org

Potential Directions for Interdisciplinary Research and Advanced Materials Development

The unique electronic and photophysical properties of fluoranthene derivatives suggest promising future research directions, particularly at the interface of chemistry, materials science, and environmental health. The inherent fluorescence of the fluoranthene core is a key feature that can be exploited. rsc.org

An important area for interdisciplinary research is the development of advanced materials. Fluoranthenes have garnered significant attention for their potential applications in organic electronics and materials science. rsc.org The investigation of this compound and its custom-synthesized derivatives for use in organic light-emitting devices (OLEDs) is a promising avenue. rsc.org By modifying the molecular structure, it may be possible to tune the emission color and efficiency, contributing to the development of next-generation display and lighting technologies. The profound differences in the emission of visible light among PAH isomers with the same molecular weight underscore their potential as optoelectronic materials. researchgate.net

Further interdisciplinary work is crucial in toxicology and environmental science. Linking the specific molecular structure of this compound to its biological mechanism of action requires a combination of synthetic chemistry to provide pure standards, advanced analytical chemistry to measure metabolites and DNA adducts, and molecular biology to understand the cellular response. A deeper understanding of its carcinogenic properties could inform risk assessments and the development of biomarkers for human exposure.

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Naphtho(2,1-a)fluoranthene

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